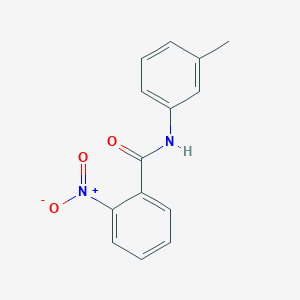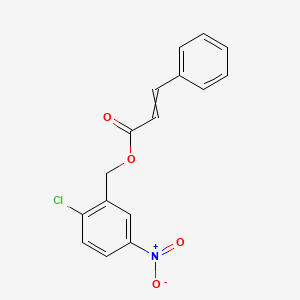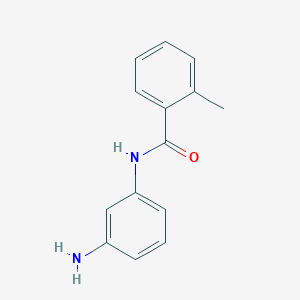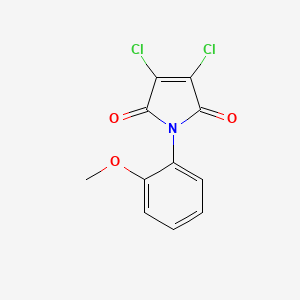![molecular formula C16H9Cl2NO3 B1348979 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione CAS No. 65146-53-4](/img/structure/B1348979.png)
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione, commonly referred to as 2,4-DCPO, is an organic compound with a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals, and is used in the synthesis of a variety of other compounds. 2,4-DCPO has been extensively studied due to its unique properties and potential applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Novel azaimidoxy compounds have been synthesized, including derivatives like 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, through diazotization reactions, showcasing potential as chemotherapeutic agents. The structural characterization of these compounds was confirmed by IR, 1H NMR, and mass studies (Jain, Nagda, & Talesara, 2006).
- Another study focused on the synthesis of 2-(3-arylhydrazono-3-formyl-2-oxopropyl)-1H-isoindole-1,3-(2H)-diones as building blocks for novel derivatives of pyridazin-6(1H)-ones, pyridazin-6(1H)-imines, and pyrazolo[5,1-c][1,2,4]triazines, indicating a versatile approach to heterocyclic chemistry (Al-Omran & El-Khair, 2006).
Antimicrobial and Chemotherapeutic Potential
- The antimicrobial screening of synthesized azaimidoxy compounds revealed their potential as chemotherapeutic agents, providing a foundation for further exploration in medicinal chemistry (Jain, Nagda, & Talesara, 2006).
Chemical Reactions and Transformations
- Research has also delved into the functionalization of 2-(1-cyclohexen-1-yl)aniline derivatives, leading to the formation of 2-(2-cyclohex-1-en-1-ylphenyl)- and 2-(2-cyclohex-1-en-1-ylphenyl)-6-methylphenyl)-1H-isoindole-1,3(2H)-diones through reactions with phthalic anhydride. These studies contribute to our understanding of pseudo-allylic halogenation and its implications for organic synthesis (Khusnitdinov, Sultanov, & Gataullin, 2019).
Propriétés
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO3/c17-9-5-6-12(13(18)7-9)14(20)8-19-15(21)10-3-1-2-4-11(10)16(19)22/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCLERVOOCVHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353101 | |
| Record name | 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
CAS RN |
65146-53-4 | |
| Record name | 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)





![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)


![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)